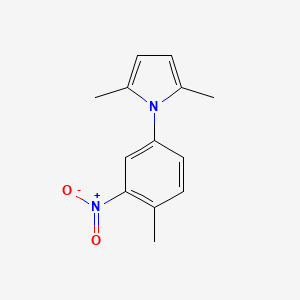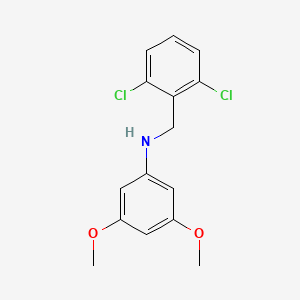![molecular formula C18H17NO2 B5834735 1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
1-[3-(4-methoxyphenyl)acryloyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methoxyphenyl)acryloyl]indoline, commonly known as MPAI, is a chemical compound that belongs to the family of indole derivatives. It is a synthetic compound that has been extensively studied for its various biological activities. MPAI has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of MPAI is not fully understood. However, it has been found to interact with various cellular targets such as NF-κB, caspases, and MAPKs. MPAI has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate caspases, which are enzymes that play a key role in apoptosis. Furthermore, MPAI has been found to inhibit the activation of MAPKs, which are enzymes that regulate various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPAI has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MPAI has also been found to induce apoptosis in cancer cells by activating caspases. In addition, it has been found to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPAI in lab experiments is that it exhibits various biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Furthermore, MPAI is a synthetic compound that can be easily synthesized in the lab. However, one of the limitations of using MPAI in lab experiments is that its mechanism of action is not fully understood. Furthermore, its toxicity and pharmacokinetics have not been fully studied.
Direcciones Futuras
There are several future directions for the study of MPAI. One of the future directions is to study its toxicity and pharmacokinetics in animal models. Furthermore, the development of MPAI analogs with improved biological activities and pharmacokinetics is another future direction. In addition, the study of the molecular targets of MPAI and its mechanism of action is another future direction. Finally, the study of the potential therapeutic applications of MPAI in various diseases such as cancer, inflammation, and neurodegenerative diseases is another future direction.
Conclusion:
In conclusion, MPAI is a synthetic compound that has been extensively studied for its various biological activities. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. MPAI can be easily synthesized in the lab, but its mechanism of action is not fully understood. The future directions for the study of MPAI include the study of its toxicity and pharmacokinetics, the development of MPAI analogs, the study of its molecular targets and mechanism of action, and the study of its potential therapeutic applications.
Métodos De Síntesis
MPAI can be synthesized by the reaction of 3-(4-methoxyphenyl)acrylic acid with indoline in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure MPAI.
Aplicaciones Científicas De Investigación
MPAI has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MPAI has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In addition, it has been found to have neuroprotective properties by protecting neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-16-9-6-14(7-10-16)8-11-18(20)19-13-12-15-4-2-3-5-17(15)19/h2-11H,12-13H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOUSOWTHGNCT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)



![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)



